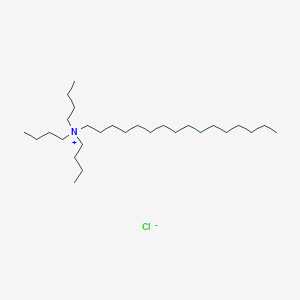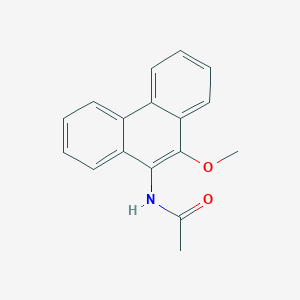
N-(10-methoxy-9-phenanthryl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-methoxy-9-phenanthryl)acetamide is an organic compound with the molecular formula C17H15NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 10th position and an acetamide group at the 9th position of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-methoxy-9-phenanthryl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the methoxy and acetamide groups.
Methoxylation: Phenanthrene is first subjected to methoxylation, where a methoxy group is introduced at the 10th position. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Acetamidation: The methoxylated phenanthrene is then reacted with acetic anhydride and ammonia to introduce the acetamide group at the 9th position. This reaction typically requires heating and may be carried out in the presence of a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(10-methoxy-9-phenanthryl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
N-(10-methoxy-9-phenanthryl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s structural similarity to certain biologically active molecules makes it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(10-methoxy-9-phenanthryl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and acetamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(9-phenanthryl)acetamide: Lacks the methoxy group, resulting in different chemical and biological properties.
10-methoxyphenanthrene: Lacks the acetamide group, affecting its reactivity and applications.
Phenanthrene: The parent compound without any substituents, used as a reference for studying the effects of functional groups.
Uniqueness
N-(10-methoxy-9-phenanthryl)acetamide is unique due to the presence of both methoxy and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
CAS No. |
6318-80-5 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(10-methoxyphenanthren-9-yl)acetamide |
InChI |
InChI=1S/C17H15NO2/c1-11(19)18-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17(16)20-2/h3-10H,1-2H3,(H,18,19) |
InChI Key |
WRKYPBXLNCCOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


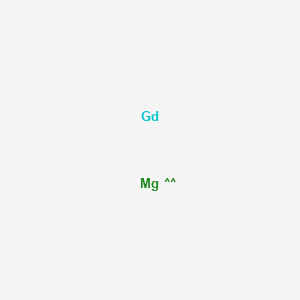
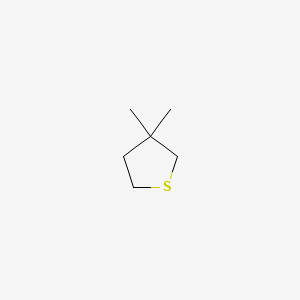
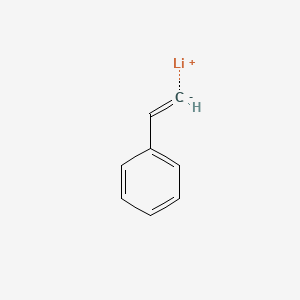
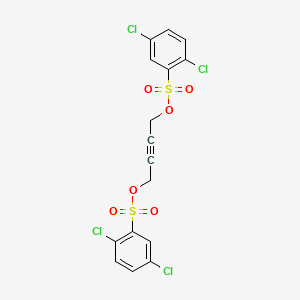
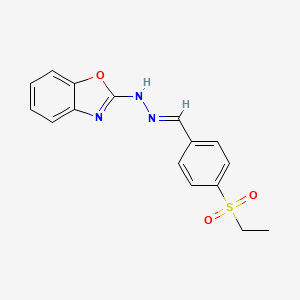
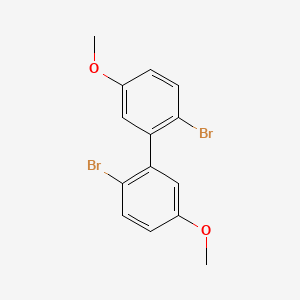
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
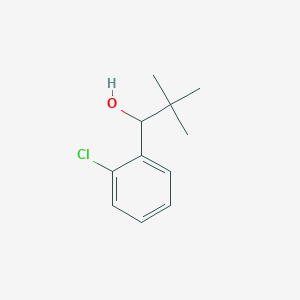
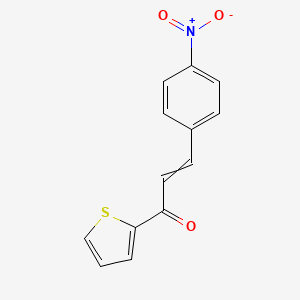
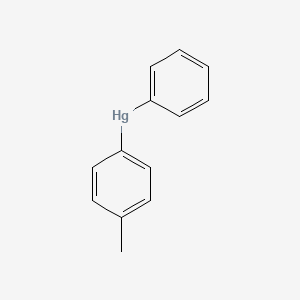
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
